molecular formula C14H12N6OS B5809902 2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5809902
M. Wt: 312.35 g/mol
InChI Key: NIPDNKXXQIFFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Additionally, future directions for research on this compound will be discussed.

Mechanism of Action

The precise mechanism of action of 2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting microtubule formation. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects
2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to inhibit the growth of bacterial strains by disrupting cell membrane integrity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its potent antitumor and antimicrobial activity. This makes it an ideal candidate for studying the mechanisms of cancer and bacterial cell growth. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of research is to study its potential applications in the treatment of other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, research can focus on developing new derivatives of this compound with improved properties for use in scientific research.

Synthesis Methods

2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-amino-4-phenyl-5-(2-pyrazinyl)-1,2,4-triazole-3-thiol with ethyl chloroacetate to form 2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid. This acid is then converted to the final product through the reaction with thionyl chloride and ammonium hydroxide.

Scientific Research Applications

2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, it has been found to possess antimicrobial activity against various bacterial strains.

properties

IUPAC Name

2-[(4-phenyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c15-12(21)9-22-14-19-18-13(11-8-16-6-7-17-11)20(14)10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPDNKXXQIFFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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